4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid
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Overview
Description
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole core substituted with methoxy groups at positions 4 and 6, and a carboxylic acid group at position 5 . It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and methoxy-substituted benzene derivatives.
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Scientific Research Applications
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function . The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole-5-carboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid: Contains only one methoxy group, leading to variations in its chemical behavior and applications.
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid: Similar to the previous compound but with the methoxy group at a different position.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10O6 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
4,6-dimethoxy-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c1-13-5-3-6-8(16-4-15-6)9(14-2)7(5)10(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
ADNFJJHUMMBCLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)O |
Origin of Product |
United States |
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